molecular formula C8H13N3O2 B1428125 {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1249673-44-6

{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No. B1428125
M. Wt: 183.21 g/mol
InChI Key: KRLLKJPGKNCSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, also known as OMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, nanotechnology, and materials science. OMT is a triazole derivative that can be synthesized through a simple and efficient method, making it a promising candidate for further exploration.

Mechanism Of Action

The exact mechanism of action of {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity.

Biochemical And Physiological Effects

{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has also been shown to have anti-oxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.

Advantages And Limitations For Lab Experiments

{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has several advantages for lab experiments, including its simple and efficient synthesis method and its potential applications in medicinal chemistry and nanotechnology. However, {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, including further exploration of its potential applications in medicinal chemistry and nanotechnology, as well as its mechanism of action and potential side effects. Additionally, the development of new synthesis methods for {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol may also be an area of future research. Overall, {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.

Scientific Research Applications

{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been shown to exhibit anti-cancer activity, as it can induce cell death in various cancer cell lines. {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

[1-(oxolan-3-ylmethyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c12-5-8-4-11(10-9-8)3-7-1-2-13-6-7/h4,7,12H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLLKJPGKNCSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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